molecular formula C6H12N2O B3332991 2-(pyrrolidin-2-yl)acetamide CAS No. 936946-14-4

2-(pyrrolidin-2-yl)acetamide

Cat. No.: B3332991
CAS No.: 936946-14-4
M. Wt: 128.17 g/mol
InChI Key: OFMALDSHFYWVKM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(pyrrolidin-2-yl)acetamide is an organic compound featuring a pyrrolidine ring attached to an acetamide group. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as a building block in the synthesis of various bioactive molecules.

Biochemical Analysis

Biochemical Properties

2-Pyrrolidineacetamide interacts with various enzymes, proteins, and other biomolecules. It has been shown to alter the physical properties of the plasma membrane by increasing its fluidity and protecting the cell against hypoxia . It increases red cell deformability and normalizes the aggregation of hyperactive platelets .

Cellular Effects

2-Pyrrolidineacetamide has significant effects on various types of cells and cellular processes. It improves learning, memory, and brain metabolism . It also has potential to treat cognitive impairment in aging, brain injury, memory, and balance problems .

Molecular Mechanism

The molecular mechanism of 2-Pyrrolidineacetamide involves its interaction with membrane phospholipids. This interaction restores membrane fluidity and could explain the efficacy of 2-Pyrrolidineacetamide in various disorders ranging from dementia and vertigo to myoclonus and stroke .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 2-Pyrrolidineacetamide change over time. High-pressure recrystallization of aqueous and methanolic solutions of 2-Pyrrolidineacetamide resulted in the formation of a new high-pressure polymorph of 2-Pyrrolidineacetamide .

Metabolic Pathways

2-Pyrrolidineacetamide is involved in certain metabolic pathways. A biosynthetic pathway for 2-Pyrrolidineacetamide has been established in Corynebacterium glutamicum, by expressing glutamate decarboxylase (Gad) mutant and β-alanine CoA transferase (Act) which activates spontaneous dehydration cyclization of GABA to form 2-Pyrrolidineacetamide .

Subcellular Localization

Tools like DeepLoc 2.0 can predict the subcellular localization of eukaryotic proteins .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(pyrrolidin-2-yl)acetamide typically involves the reaction of pyrrolidine with acetamide derivatives. One common method includes the alkylation of pyrrolidine with haloacetamide in the presence of a base such as potassium phosphate monohydrate. The intermediate product is then cyclized by refluxing in toluene .

Industrial Production Methods

Industrial production of this compound often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. The process may involve the use of catalysts and solvents that are suitable for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

2-(pyrrolidin-2-yl)acetamide undergoes various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions often involve reagents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur with halogenated derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide.

Major Products

    Oxidation: Formation of corresponding carboxylic acids.

    Reduction: Formation of amines.

    Substitution: Formation of substituted pyrrolidine derivatives.

Scientific Research Applications

2-(pyrrolidin-2-yl)acetamide has diverse applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

  • 2-(2-oxopyrrolidin-1-yl)acetamide
  • 2-cyano-N-(2,5-dioxopyrrolidin-1-yl)acetamide

Uniqueness

2-(pyrrolidin-2-yl)acetamide is unique due to its specific structural features, which confer distinct biological activities. Its pyrrolidine ring provides a versatile scaffold for drug design, allowing for the exploration of various pharmacophore spaces .

Properties

IUPAC Name

2-pyrrolidin-2-ylacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12N2O/c7-6(9)4-5-2-1-3-8-5/h5,8H,1-4H2,(H2,7,9)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OFMALDSHFYWVKM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(NC1)CC(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

128.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(pyrrolidin-2-yl)acetamide
Reactant of Route 2
Reactant of Route 2
2-(pyrrolidin-2-yl)acetamide
Reactant of Route 3
Reactant of Route 3
2-(pyrrolidin-2-yl)acetamide
Reactant of Route 4
Reactant of Route 4
2-(pyrrolidin-2-yl)acetamide
Reactant of Route 5
2-(pyrrolidin-2-yl)acetamide
Reactant of Route 6
2-(pyrrolidin-2-yl)acetamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.